molecular formula C21H19ClN6O3S B164133 3-Azido-amsa CAS No. 125783-39-3

3-Azido-amsa

Cat. No.: B164133
CAS No.: 125783-39-3
M. Wt: 470.9 g/mol
InChI Key: XVFIYUXZQUOUGY-UHFFFAOYSA-N
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Description

3-Azido-amsa is a complex organic compound with significant applications in various scientific fields. It is known for its unique structural properties, which include an acridine moiety, an azido group, and a methanesulfonamide group. These features make it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Azido-amsa involves multiple steps. The process typically starts with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

3-Azido-amsa undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the acridine moiety, potentially leading to the formation of quinone derivatives.

    Reduction: The azido group can be reduced to an amine, which can further react to form different derivatives.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Azido-amsa has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, such as enzymes and receptors.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Azido-amsa involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, affecting DNA replication and transcription. The azido group can participate in click chemistry reactions, allowing for the labeling and tracking of biomolecules. The methanesulfonamide group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

3-Azido-amsa can be compared with other similar compounds, such as:

    N-(4-((3-Azido-9-acridinyl)amino)phenyl)methanesulfonamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(4-((3-Azido-9-acridinyl)amino)-3-hydroxyphenyl)methanesulfonamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(4-((3-Azido-9-acridinyl)amino)-3-chlorophenyl)methanesulfonamide: The chloro group can alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

125783-39-3

Molecular Formula

C21H19ClN6O3S

Molecular Weight

470.9 g/mol

IUPAC Name

N-[4-[(3-azidoacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H18N6O3S.ClH/c1-30-20-12-14(26-31(2,28)29)8-10-18(20)24-21-15-5-3-4-6-17(15)23-19-11-13(25-27-22)7-9-16(19)21;/h3-12,26H,1-2H3,(H,23,24);1H

InChI Key

XVFIYUXZQUOUGY-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-].Cl

125783-39-3

Synonyms

3-azido-AMSA
3-azidoamsacrine
N-(4-((3-azido-9-acridinyl)amino)-3-methoxyphenyl)methanesulfonamide

Origin of Product

United States

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